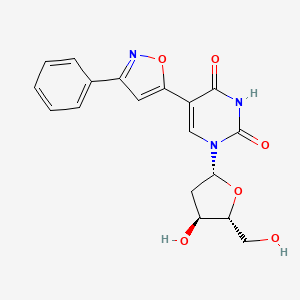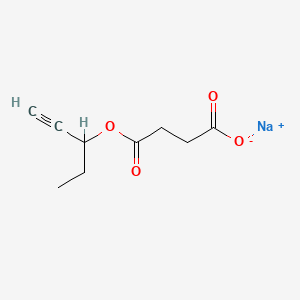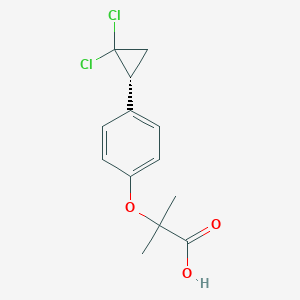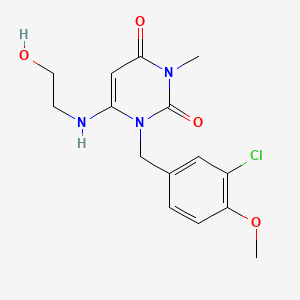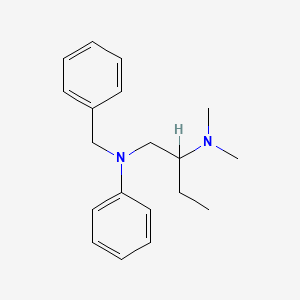
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine: is an organic compound with the molecular formula C23H26N2. It is a derivative of butanediamine, characterized by the presence of benzyl and phenyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine typically involves the reaction of N-benzyl-N-methylamine with phenylacetaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Amides or ketones.
Reduction: Secondary amines.
Substitution: Substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- N2-Benzyl-N1,N1-dimethyl-1,N2-diphenylethylenediamine
- N1,N2-Dimethyl-N1-phenyl-1,2-ethanediamine
- N1-Benzyl-N2,N2-dimethyl-1,2-propanediamine
Uniqueness
N1-Benzyl-N2,N2-dimethyl-N1-phenyl-1,2-butanediamine is unique due to its specific structural features, which confer distinct reactivity and binding properties.
Propiedades
Número CAS |
54-66-0 |
|---|---|
Fórmula molecular |
C19H26N2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-N-benzyl-2-N,2-N-dimethyl-1-N-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20(2)3)16-21(19-13-9-6-10-14-19)15-17-11-7-5-8-12-17/h5-14,18H,4,15-16H2,1-3H3 |
Clave InChI |
PWDPOBUGUYQWSY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


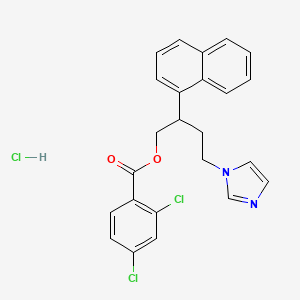
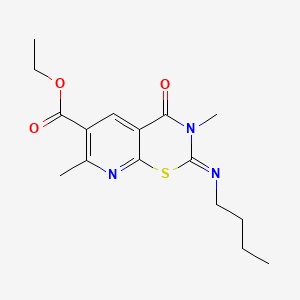
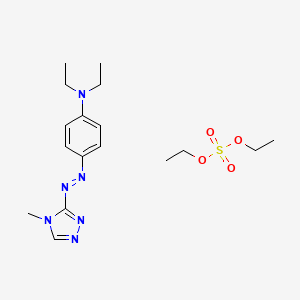
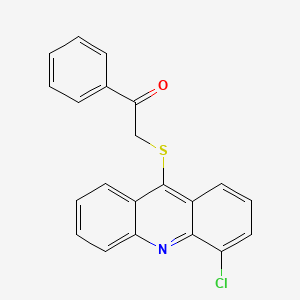

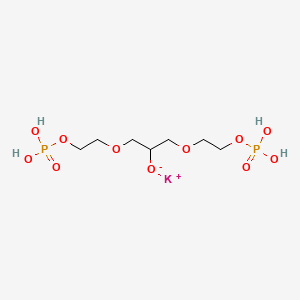
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
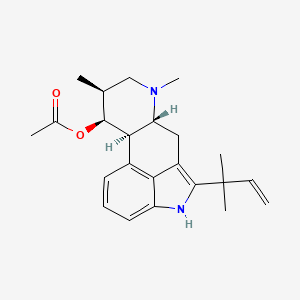
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)

